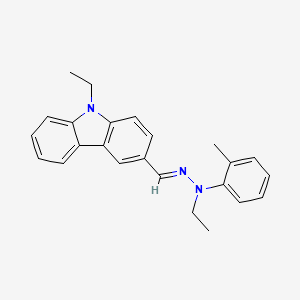
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile is an organic compound with the molecular formula C9H6BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and two cyano groups attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methylpyridin-3-amine.
Reaction with Malononitrile: The amine group of 5-bromo-2-methylpyridin-3-amine reacts with malononitrile under basic conditions to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl groups.
Scientific Research Applications
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It is investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile depends on its application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets. The exact pathways and targets would depend on the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylpyridine: Similar in structure but with an amino group instead of the malononitrile moiety.
2-Bromo-6-methylpyridine: Similar but lacks the cyano groups.
Properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-8(10)5-13-9(6)7(3-11)4-12/h2,5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSKYRGVWJMVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C#N)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5S)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B8004437.png)


![2,6-Epoxyoxireno[f]isobenzofuran, octahydro-](/img/structure/B8004456.png)


![(4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8004462.png)



![5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8004498.png)
